molecular formula C16H16F2N2O2 B5347814 N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea

N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea

Cat. No. B5347814
M. Wt: 306.31 g/mol
InChI Key: RMAITPRBDLRKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea, also known as DFEU, is a chemical compound that has been widely studied for its potential use in scientific research. DFEU belongs to the class of urea derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea exerts its biological activity by binding to the colchicine binding site of tubulin, which leads to the inhibition of tubulin polymerization and the disruption of microtubule dynamics. This results in the inhibition of cell division and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell division, the induction of apoptosis in cancer cells, and the disruption of microtubule dynamics. This compound has also been found to have antitumor activity and has been tested in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has several advantages for lab experiments, including its high purity and yield, and its ability to inhibit tubulin polymerization and disrupt microtubule dynamics. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its potential use in vivo.

Future Directions

There are several future directions for the study of N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea. One potential direction is the optimization of the synthesis method to produce this compound with even higher purity and yield. Another direction is the further investigation of the antitumor activity of this compound and its potential use in cancer therapy. Additionally, the potential use of this compound as a tool compound for the study of microtubule dynamics and cell division could also be explored.
Conclusion:
This compound is a chemical compound that has been widely studied for its potential use in scientific research. It has been found to have various biological activities, including the inhibition of tubulin polymerization and the disruption of microtubule dynamics. This compound has also been found to have antitumor activity and has been tested in various cancer cell lines. While this compound has several advantages for lab experiments, including its high purity and yield, further studies are needed to determine its potential use in vivo.

Synthesis Methods

N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea can be synthesized through a multistep process that involves the reaction of 2,4-difluoroaniline with 3-methoxyphenylacetic acid. The resulting intermediate is then reacted with phosgene and a secondary amine to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

N-(2,4-difluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea has been studied for its potential use as a tool compound in scientific research. It has been found to have various biological activities, including the inhibition of tubulin polymerization and the disruption of microtubule dynamics. This compound has also been found to have antitumor activity and has been tested in various cancer cell lines.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[1-(3-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2/c1-10(11-4-3-5-13(8-11)22-2)19-16(21)20-15-7-6-12(17)9-14(15)18/h3-10H,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAITPRBDLRKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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